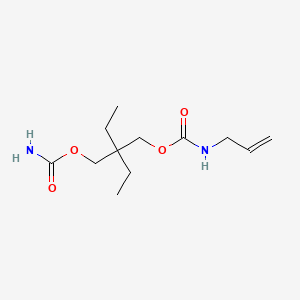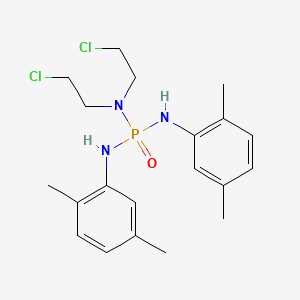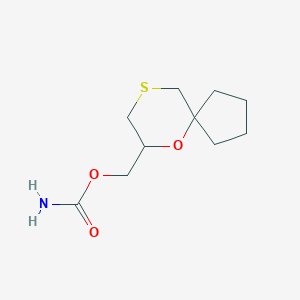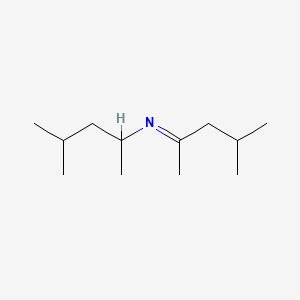
Tris(2-bromopropyl)phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-bromopropyl)phosphate is an organophosphorus compound widely used as a flame retardant in various materials, including plastics and textiles. This compound is known for its effectiveness in reducing the flammability of materials by interfering with the combustion process.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tris(2-bromopropyl)phosphate is typically synthesized by reacting phosphorus oxychloride with 2,3-dibromopropanol in the presence of an aromatic tertiary amine and an inert, volatile organic solvent such as benzene, petroleum ether, methylene chloride, ethylene dichloride, or carbon tetrachloride . The reaction is carried out under controlled conditions to ensure the efficient production of the desired compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reactants and solvents to ensure safety and efficiency. The final product is purified and tested for quality before being used in various applications.
Análisis De Reacciones Químicas
Types of Reactions
Tris(2-bromopropyl)phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield compounds with different functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
Tris(2-bromopropyl)phosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a flame retardant in the synthesis of various materials, helping to reduce their flammability.
Biology: The compound is studied for its potential effects on biological systems, including its toxicity and environmental impact.
Mecanismo De Acción
The mechanism of action of tris(2-bromopropyl)phosphate involves its ability to interfere with the combustion process. The compound releases bromine radicals when exposed to heat, which react with free radicals generated during combustion. This reaction helps to slow down or stop the combustion process, thereby reducing the flammability of the material .
Comparación Con Compuestos Similares
Similar Compounds
Tris(2,3-dibromopropyl)phosphate: Another flame retardant with similar properties but different bromine substitution patterns.
Tris(2-chloroethyl)phosphate: A related compound used as a flame retardant with chlorine atoms instead of bromine.
Tris(1,3-dichloro-2-propyl)phosphate: Another flame retardant with chlorine atoms and different substitution patterns.
Uniqueness
Tris(2-bromopropyl)phosphate is unique due to its specific bromine substitution pattern, which provides distinct flame-retardant properties. Its effectiveness in reducing flammability and its widespread use in various materials make it a valuable compound in the field of flame retardants .
Propiedades
Número CAS |
31858-09-0 |
|---|---|
Fórmula molecular |
C9H18Br3O4P |
Peso molecular |
460.92 g/mol |
Nombre IUPAC |
tris(2-bromopropyl) phosphate |
InChI |
InChI=1S/C9H18Br3O4P/c1-7(10)4-14-17(13,15-5-8(2)11)16-6-9(3)12/h7-9H,4-6H2,1-3H3 |
Clave InChI |
ZGSVOKGHZCGQGM-UHFFFAOYSA-N |
SMILES canónico |
CC(COP(=O)(OCC(C)Br)OCC(C)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



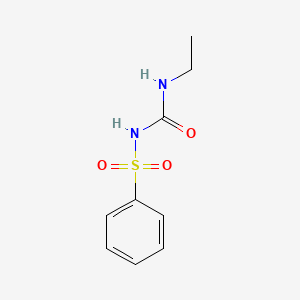


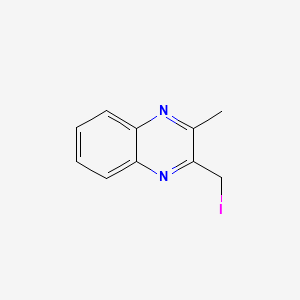
![5a,7a,10a-Trimethyl-8-(6-methylheptan-2-yl)-1-methylidenehexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one](/img/structure/B14694555.png)
